

An In-depth Technical Guide to 2-Fluoroaniline (CAS 348-54-9)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoroaniline (CAS 348-54-9), an organofluorine compound, is a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, imparted by the fluorine atom at the ortho position, make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science sectors. The introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, metabolic pathways, and analytical methodologies for 2-fluoroaniline, serving as a technical resource for professionals in research and development.

Physicochemical and Spectral Properties

2-**Fluoroaniline** is a clear, colorless to brownish liquid at room temperature.[1][2] The fluorine atom's high electronegativity influences the electron density of the aromatic ring and the basicity of the amino group.[3]

Physical and Chemical Data

A summary of the key physical and chemical properties of 2-**fluoroaniline** is presented in Table 1. This data is essential for designing reaction conditions, purification procedures, and ensuring



safe handling and storage.

Property	Value	References
IUPAC Name	2-Fluoroaniline	[4]
Synonyms	o-Fluoroaniline, 1-Amino-2- fluorobenzene	[4][5]
CAS Number	348-54-9	[5]
Molecular Formula	C ₆ H ₆ FN	[5]
Molecular Weight	111.12 g/mol	[5]
Appearance	Clear colorless to brown liquid	[1][2]
Melting Point	-29 °C	[5][6]
Boiling Point	182-183 °C (at 1013 hPa)	[6][7]
Density	1.151 g/mL at 25 °C	[5][6]
Solubility in Water	17 g/L at 20 °C	[7][8]
Solubility (Organic)	Soluble in ethanol and ether	[1]
рКа	3.2 at 25 °C	[2][9]
Refractive Index (n ²⁰ /D)	1.544	[5][6]
Flash Point	60 °C (140 °F) - closed cup	[7][8]
Vapor Pressure	1 hPa at 20 °C	[7][8]

Spectral Data

Spectral analysis is crucial for the identification and purity assessment of 2-fluoroaniline.

- ¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. A general protocol for sample preparation is available in Section 5.2.
- ¹³C NMR: The carbon-13 NMR spectrum is used to determine the number and type of carbon atoms.[10]



- Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[10]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.[10]

Synthesis and Reactivity

2-**Fluoroaniline** is typically synthesized via the reduction of 2-fluoronitrobenzene. It serves as a versatile precursor for a variety of chemical transformations, primarily involving the amino group or the aromatic ring.

Synthesis Protocol: Catalytic Hydrogenation of 2-Fluoronitrobenzene

This method provides an efficient route to 2-**fluoroaniline** with high conversion rates and product purity.[1]

Materials:

- 2-Fluoronitrobenzene
- Catalyst: Al₂O₃ carrier loaded with Platinum (Pt, 0.05-1%), and promoters such as Palladium (Pd), Tin (Sn), or Zinc (Zn) (0.05-3%) and Potassium (K), Cobalt (Co), or Silver (Ag) (0.01-3%).[1]
- Hydrogen gas (H₂)
- Nitrogen gas (N₂)
- Fixed-bed reactor
- Condenser
- Oil-water separator

Procedure:

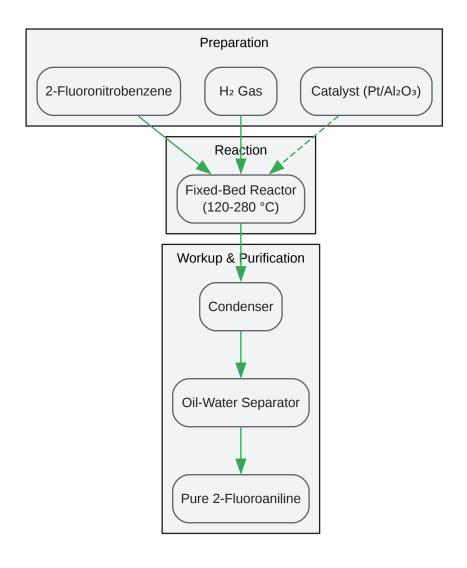


- Catalyst Activation: Pack the catalyst into the fixed-bed reactor. Purge the reactor with nitrogen gas at room temperature to remove air. Introduce a nitrogen-diluted reducing gas (3-10% H₂) and heat the reactor to 120-280 °C at a rate of 1-10 °C/min to activate the catalyst.[1]
- Reaction Setup: Stop the flow of the nitrogen-diluted gas. Pre-heat hydrogen gas and 2-fluoronitrobenzene vapor to 150-260 °C and introduce the homogenous mixture into the fixed-bed reactor.[1]
- Hydrogenation: Maintain the reaction temperature between 120 °C and 280 °C. The catalytic hydrogenation of 2-fluoronitrobenzene to 2-fluoroaniline will proceed.[1]
- Product Isolation: The reaction mixture exiting the reactor is passed through a condenser to liquefy the 2-fluoroaniline vapor.[1]
- Purification: The condensed liquid is then directed to an oil-water separator to isolate the oily 2-fluoroaniline product.[1]

Logical Workflow for Synthesis

The synthesis of 2-**fluoroaniline** from 2-fluoronitrobenzene follows a clear and logical progression from starting material to final product.





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Figure 1: Synthetic workflow for 2-fluoroaniline.

Metabolic Pathways

Understanding the metabolic fate of 2-**fluoroaniline** is crucial for drug development, as its metabolites can have different efficacy and toxicity profiles. The metabolism primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Hydroxylation

The initial metabolic step is the hydroxylation of the aromatic ring, predominantly at the paraposition (position 4) to form 4-amino-3-fluorophenol. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A2 and CYP2E1.



Phase II Metabolism: Conjugation

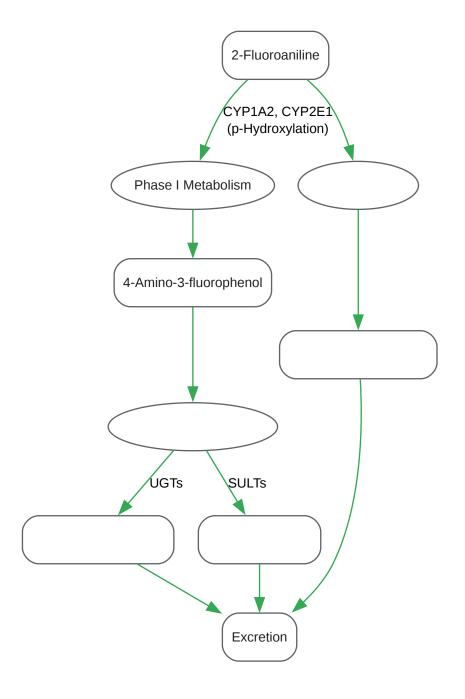
The hydroxylated metabolite, 4-amino-3-fluorophenol, undergoes conjugation reactions to increase its water solubility and facilitate its excretion.

- Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group.
- Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to the hydroxyl group.

Additionally, the parent compound, 2-**fluoroaniline**, can undergo N-acetylation. The resulting metabolites are then excreted, primarily in the urine.[2]

Metabolic Pathway Diagram





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Figure 2: Metabolic pathway of 2-fluoroaniline.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for research and development. This section provides protocols for common analytical techniques used for 2-fluoroaniline.



Representative GC-MS Analysis Protocol

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-fluoroaniline.

Instrumentation:

 Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890/5977 or equivalent).[6]

Sample Preparation:

- Prepare a stock solution of 2-fluoroaniline in a suitable solvent (e.g., methanol or ethyl acetate).
- For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.
- For analysis in a biological matrix (e.g., plasma or urine), a liquid-liquid extraction or solidphase extraction may be necessary to remove interferences.

GC-MS Parameters (Illustrative):

- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.[6]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
- Inlet Temperature: 250 °C.[6]
- Injection Volume: 1 μL in splitless mode.[6]
- Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[4]
- MS Transfer Line Temperature: 280 °C.[4]
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.



• Scan Range: m/z 40-300.

Representative ¹H NMR Analysis Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.

Sample Preparation:

- Weigh approximately 5-10 mg of 2-fluoroaniline into a clean, dry vial.[3]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
- Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
- If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[9]
- Cap the NMR tube and label it appropriately.

NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

Safety and Handling

- 2-**Fluoroaniline** is classified as a hazardous substance and must be handled with appropriate safety precautions.
- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns
 and eye damage. May cause damage to organs through prolonged or repeated exposure.
 Flammable liquid and vapor. Very toxic to aquatic life with long-lasting effects.[7]



- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
 protection, and face protection. Use in a well-ventilated area or with respiratory protection.
 [11]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from sources of ignition.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store below +30°C.[8]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling 2-fluoroaniline.

Applications in Research and Drug Development

The unique properties of 2-**fluoroaniline** make it a valuable starting material in several areas:

- Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain fluoroquinolone antibiotics and anti-inflammatory drugs. The fluorine atom can enhance drug efficacy and pharmacokinetic properties.[3]
- Agrochemicals: 2-Fluoroaniline is used in the production of insecticides, herbicides, and fungicides.[1]
- Dyes and Pigments: It serves as a precursor for the synthesis of specialty dyes, including thermosensitive dyes.[9]

Conclusion

2-Fluoroaniline is a fundamentally important chemical intermediate with diverse applications, particularly in the life sciences. A thorough understanding of its properties, synthesis, metabolism, and safe handling is essential for researchers and developers. This technical guide provides a consolidated resource to support the effective and safe utilization of 2-fluoroaniline in the laboratory and beyond, facilitating innovation in drug discovery and chemical synthesis.



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